molecular formula C10H6ClFN2 B1349389 4-Chloro-6-(4-fluorophenyl)pyrimidine CAS No. 85979-61-9

4-Chloro-6-(4-fluorophenyl)pyrimidine

Cat. No. B1349389
CAS RN: 85979-61-9
M. Wt: 208.62 g/mol
InChI Key: KYBYBOZNMFRRSF-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-fluorophenyl)pyrimidine is a pyrimidine derivative . It has the molecular formula C10H6ClFN2 and a molecular weight of 208.62 .


Synthesis Analysis

The synthesis of 4-Chloro-6-(4-fluorophenyl)pyrimidine involves the use of 4-fluorobenzeneboronic acid and 4,6-dichloropyrimidine in the presence of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium carbonate . The reaction is carried out in a sealed tube under an inert atmosphere at 120°C for about 8 hours .


Chemical Reactions Analysis

Pyrimidines, including 4-Chloro-6-(4-fluorophenyl)pyrimidine, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Chemical Synthesis and Biological Activity

4-Chloro-6-(4-fluorophenyl)pyrimidine serves as a versatile intermediate in the synthesis of a wide array of chemical compounds with significant biological activities. Studies have demonstrated its utility in generating compounds with anti-inflammatory, analgesic, antimicrobial, and antifungal properties. For instance, derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, with some derivatives showing promising results in preclinical models (Muralidharan, S. James Raja, & Asha Deepti, 2019). Furthermore, its role in creating novel agents for antimicrobial applications highlights its importance in medicinal chemistry (N. M. Goudgaon & B. U. Sheshikant, 2013).

Structural and Quantum Chemical Analysis

The compound has also been a subject of quantum chemical calculations and structural analysis to understand its properties better. Research involving quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies of closely related compounds aids in comprehending the influence of substituents on molecular conformation and interactions. Such studies provide insights into the compound's potential pharmacological applications and its behavior in various biological environments (S. Gandhi et al., 2016).

Exploration of Novel Heterocyclic Systems

Additionally, 4-Chloro-6-(4-fluorophenyl)pyrimidine has facilitated the exploration of novel heterocyclic systems. Its application in synthesizing new heterocyclic structures, such as pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, underscores its utility in expanding the chemical space of potentially biologically active compounds. These heterocyclic systems are then evaluated for properties like fluorescence, offering potential applications in materials science and bioimaging (Zahra Ebrahimpour et al., 2017).

Safety And Hazards

While the specific safety and hazards of 4-Chloro-6-(4-fluorophenyl)pyrimidine are not mentioned, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemicals . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest that there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This could potentially include 4-Chloro-6-(4-fluorophenyl)pyrimidine.

properties

IUPAC Name

4-chloro-6-(4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBYBOZNMFRRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344818
Record name 4-Chloro-6-(4-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-fluorophenyl)pyrimidine

CAS RN

85979-61-9
Record name 4-Chloro-6-(4-fluorophenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85979-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(4-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction vessel was charged with 0.255 g of tetrakistriphenylphosphine palladium, 1.132 g of 4-fluorophenylboronic acid, and 3.122 g of tripotassium phosphate n-hydrate, to which 36 ml of 1,2-dimethoxyethane, 9 ml of water, and 1.095 g of 4,6-dichloropyrimidine were added, followed by stirring at 80° C. under an atmosphere of a nitrogen gas for 8 hours. The reaction mixture was then left for cooling to room temperature, and water was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.399 g of 4-chloro-6-(4-fluorophenyl)pyrimidine.
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
1.132 g
Type
reactant
Reaction Step One
[Compound]
Name
tripotassium phosphate n-hydrate
Quantity
3.122 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
1.095 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Reda, A Elshewy, HI El-Askary, KO Mohamed… - RSC …, 2023 - pubs.rsc.org
A novel series of pyrimidine-5-carbonitrile derivatives was designed, synthesized, then evaluated for their cytotoxic activity as novel anti-cancer with dual EGFRWT/COX-2 inhibitors. …
Number of citations: 0 pubs.rsc.org
AA Helwa, EM Gedawy, AT Taher… - Future Medicinal …, 2019 - Future Science
Aim: Design and synthesis of novel morpholinopyrimidine-5-carbonitriles as antitumor agents. Materials & methods: New series of morpholinopyrimidine-5-carbonitriles have been …
Number of citations: 12 www.future-science.com
WK Hu, SH Li, XF Ma, SX Zhou, Q Zhang, JY Xu… - Dyes and …, 2018 - Elsevier
A series of 4, 6-disubstituted pyrimidine based iridium(III) complexes (1-5), has been synthesized with a simple method. Single X-ray structural analyses were conducted on 5 to reveal …
Number of citations: 22 www.sciencedirect.com

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